1-[(2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methoxy]dodecan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2,6,7-Trioxa-1-phosphabicyclo[222]octan-4-yl)methoxy]dodecan-2-ol is a complex organic compound characterized by its unique bicyclic structure containing phosphorus and oxygen atoms
Vorbereitungsmethoden
The synthesis of 1-[(2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methoxy]dodecan-2-ol typically involves the reaction of pentaerythritol with thiophosphoryl chloride under controlled conditions . The reaction is carried out at elevated temperatures (around 418 K) in a moisture-free environment to prevent the formation of unwanted by-products. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with enhanced yield and purity.
Analyse Chemischer Reaktionen
1-[(2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methoxy]dodecan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphates and oxides.
Reduction: Reduction reactions can yield phosphines and other reduced phosphorus-containing compounds.
Substitution: The compound can participate in substitution reactions where the phosphorus atom is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions
Wissenschaftliche Forschungsanwendungen
1-[(2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methoxy]dodecan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biochemical pathways.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various pharmaceuticals.
Wirkmechanismus
The mechanism by which 1-[(2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methoxy]dodecan-2-ol exerts its effects involves its ability to form stable complexes with metal ions and other molecules. The phosphorus atom in the compound acts as a coordination center, binding to various substrates and facilitating chemical reactions. This coordination ability is crucial for its applications in catalysis and material science .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-[(2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methoxy]dodecan-2-ol include:
4-Isopropyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-oxide: Known for its use in flame retardants and polymer additives.
2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane: Used in coordination chemistry and as a ligand in various metal complexes.
4-Ethyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-oxide: Similar in structure but with different substituents, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and its ability to form stable complexes, making it highly versatile for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
65388-39-8 |
---|---|
Molekularformel |
C17H33O5P |
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
1-(2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-ylmethoxy)dodecan-2-ol |
InChI |
InChI=1S/C17H33O5P/c1-2-3-4-5-6-7-8-9-10-16(18)11-19-12-17-13-20-23(21-14-17)22-15-17/h16,18H,2-15H2,1H3 |
InChI-Schlüssel |
VFCBCTFEYVHWFK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC(COCC12COP(OC1)OC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.